1-(2-Chloroethoxy)-4-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves alkylation processes. For instance, the synthesis of 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one involves the alkylation of methyl (2-chloroethoxy)-acetate . Another example is the preparation method of 2-(2-chloroethyl) ethanol, which involves the use of boric acid and benzene .Scientific Research Applications
Proton and Fluorine NMR Spectra Analysis
Proton and fluorine nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze fluorobenzene. This method, involving high-resolution spectrometry, allows for the study of molecular structures and interactions in fluorobenzene compounds (Mohanty & Venkateswarlu, 1966).
Phosphodiesterase Inhibitors Synthesis
1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes and their derivatives have been synthesized and evaluated for biological activity, particularly as potential phosphodiesterase (PDE) inhibitors, suggesting their use in heart therapy (Baker et al., 1995).
Microwave Spectrum and Molecular Properties
The microwave spectrum of 1-chloro-2-fluorobenzene has been investigated, providing insights into rotational and quartic centrifugal distortion constants, nuclear quadrupole coupling, and dipole moments, which are critical for understanding the molecular properties of fluorobenzene compounds (Onda et al., 1994).
Organometallic Chemistry
Fluorobenzenes like 1,2-difluorobenzene are used as solvents or ligands in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence their binding strength to metal centers, playing a role in C-H and C-F bond activation reactions (Pike et al., 2017).
Electrochemical Fluorination Studies
Studies on electrochemical fluorination of halobenzenes have been conducted, offering insights into the formation mechanisms and side reactions during fluorination processes, which are vital for developing fluorination techniques and understanding the properties of fluorinated compounds (Horio et al., 1996).
C-H⋯F-C Hydrogen Bonding
Research on the crystal structure of fluorobenzene compounds, like 1,2,3,5-tetrafluorobenzene, has highlighted the importance of C-H⋯F-C interactions and weak intermolecular interactions in the crystal packing of non-polar compounds (Thakur et al., 2010).
Fluorination of Aromatic Compounds
The fluorination of aromatic compounds like toluene and fluoromethylbenzene has been explored electrochemically, providing a deeper understanding of the mechanisms and outcomes of such reactions (Momota et al., 1998).
Safety and Hazards
The safety data sheet for a related compound, 2-(2-Chloroethoxy)ethanol, indicates that it is combustible, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(2-chloroethoxy)-4-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXWJPITIBTSLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-4-fluorobenzene |
Synthesis routes and methods
Procedure details
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